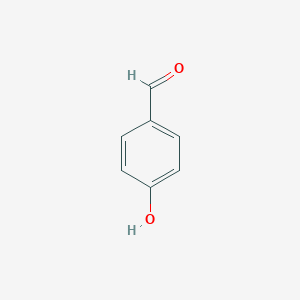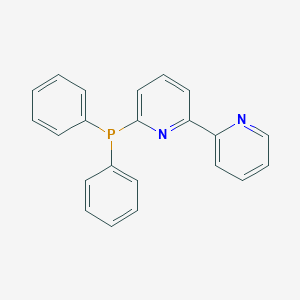
2'-Hydroxy-5'-(trifluoromethoxy)acetophenone
Übersicht
Beschreibung
2’-Hydroxy-5’-(trifluoromethoxy)acetophenone is a chemical compound with the molecular formula C9H7F3O3 . It has an average mass of 220.145 Da and a monoisotopic mass of 220.034729 Da . It is also known by other names such as 1-[2-Hydroxy-5-(trifluoromethoxy)phenyl]ethanone and 2-Acetyl-4-(trifluoromethoxy)phenol .
Molecular Structure Analysis
The molecular structure of 2’-Hydroxy-5’-(trifluoromethoxy)acetophenone can be represented by the SMILES notationCC(=O)c1cc(ccc1O)OC(F)(F)F . This notation provides a way to represent the structure using ASCII strings. Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm . It has a boiling point of 231.4±35.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 48.7±3.0 kJ/mol . The flash point is 93.7±25.9 °C . The index of refraction is 1.479 . The molar refractivity is 45.3±0.3 cm .Wissenschaftliche Forschungsanwendungen
Proteomics Research
This compound is utilized in proteomics , which is the large-scale study of proteins, particularly their structures and functions. It’s used as a specialty reagent in various proteomic research applications to study protein interactions and modifications .
Organic Synthesis
In organic synthesis , 2’-Hydroxy-5’-(trifluoromethoxy)acetophenone serves as a building block for synthesizing more complex organic compounds. Its trifluoromethoxy group is particularly useful for introducing fluorine-containing moieties into molecules, which can significantly alter their chemical and biological properties .
Medicinal Chemistry
The compound finds application in medicinal chemistry for the development of new pharmaceuticals. Its structural motif is often found in bioactive molecules, and modifications to its core structure can lead to the discovery of new drugs with potential therapeutic applications .
Material Science
In material science , this compound can be used to modify the surface properties of materials. For instance, it can be applied to create hydrophobic coatings or to alter the electronic characteristics of semiconductors .
Analytical Chemistry
Analytical chemists: use 2’-Hydroxy-5’-(trifluoromethoxy)acetophenone as a standard or reference compound when calibrating instruments like mass spectrometers or when developing new analytical methods for detecting specific chemical substances .
Fluorine Chemistry Research
It plays a significant role in fluorine chemistry research . The trifluoromethoxy group is of particular interest due to its influence on the acidity and stability of adjacent functional groups, which is crucial for developing new fluorinated compounds .
Safety and Hazards
2’-Hydroxy-5’-(trifluoromethoxy)acetophenone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, protective clothing, eye
Eigenschaften
IUPAC Name |
1-[2-hydroxy-5-(trifluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-5(13)7-4-6(2-3-8(7)14)15-9(10,11)12/h2-4,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWYHQOZXGAPSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379380 | |
| Record name | 1-[2-Hydroxy-5-(trifluoromethoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Hydroxy-5'-(trifluoromethoxy)acetophenone | |
CAS RN |
146575-64-6 | |
| Record name | 1-[2-Hydroxy-5-(trifluoromethoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 146575-64-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


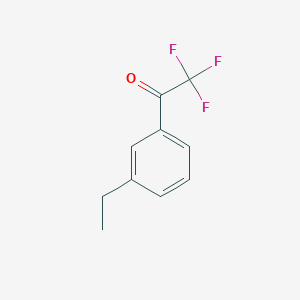


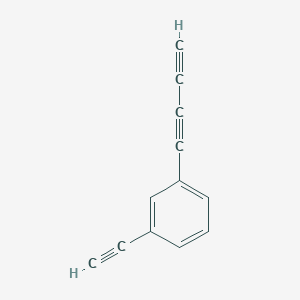
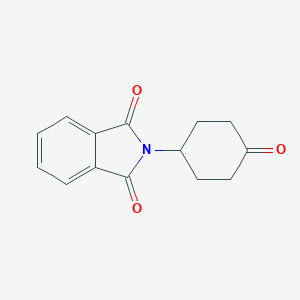



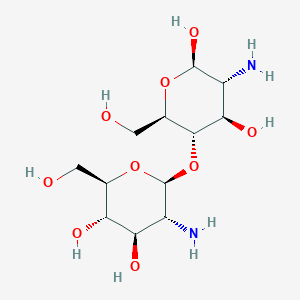
![4-Methyl-7-methylidene-5,6-dihydrocyclopenta[c]pyridine](/img/structure/B117242.png)

